molecular formula C12H14O5 B13607190 Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B13607190
M. Wt: 238.24 g/mol
InChI Key: HHTRROQGTHVICT-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a methoxyphenyl group and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,6-dimethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2,6-dimethoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
  • Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
  • Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Biological Activity

Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including esterification and condensation reactions. For example, the compound can be derived from methyl esters and phenolic derivatives using standard organic synthesis techniques.

Biological Activity

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit varying degrees of anticancer activity. A study highlighted the importance of specific functional groups in enhancing bioactivity. For instance, compounds with additional hydroxyl groups showed improved efficacy against cancer cell lines compared to those with methoxy groups .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Cell Line
Parent68PC3
Compound A14DU145
Compound B>100Various

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have been reported to outperform standard antibiotics like ampicillin in certain assays .

Table 2: Antimicrobial Activity of this compound Derivatives

BacteriaMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Listeria monocytogenes0.008

3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Compounds derived from it have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. The presence of methoxy groups at specific positions on the aromatic ring enhances its potency. Moreover, modifications to the carbon chain length or the introduction of additional functional groups can lead to improved biological profiles.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer potential of this compound in different cancer cell lines. The results indicated that while the parent compound had moderate activity against prostate cancer cells (IC50 ~68 µM), certain derivatives exhibited enhanced activity with IC50 values dropping below 20 µM .

Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity against resistant strains of bacteria. Derivatives of this compound showed promising results with MIC values significantly lower than those for traditional antibiotics .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O5/c1-15-9-5-4-6-10(16-2)12(9)8(13)7-11(14)17-3/h4-6H,7H2,1-3H3

InChI Key

HHTRROQGTHVICT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CC(=O)OC

Origin of Product

United States

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